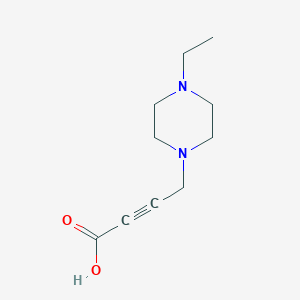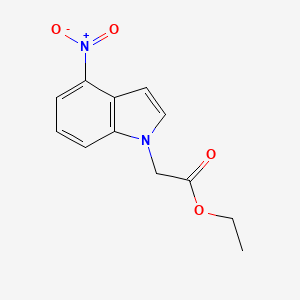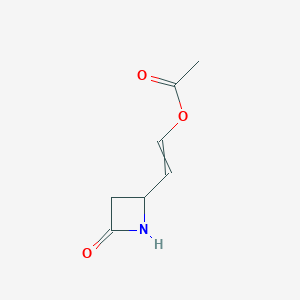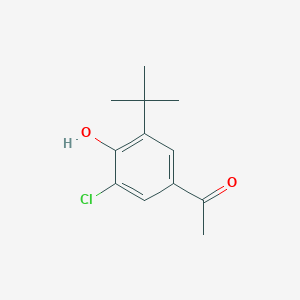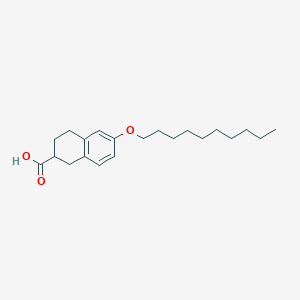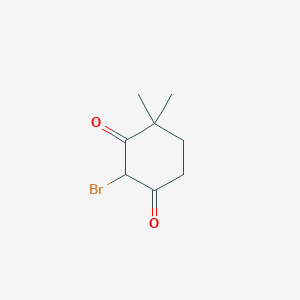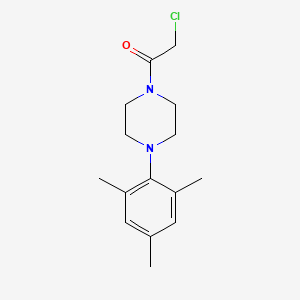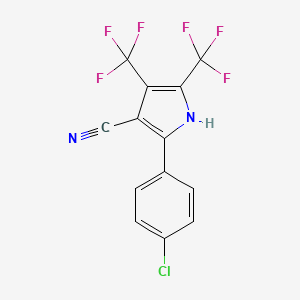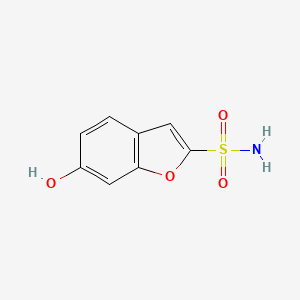
6-hydroxy-1-benzofuran-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-hydroxy-1-benzofuran-2-sulfonamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the sulfonamide group in this compound adds to its potential biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1-benzofuran-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid to form 6-methoxybenzofuran. This intermediate is then demethylated using sodium 1-dodecanethiolate to yield 6-hydroxybenzofuran . The sulfonamide group can be introduced by reacting the 6-hydroxybenzofuran with sulfonamide reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound typically involves scalable and environmentally benign processes. The optimized process for the preparation of 6-hydroxybenzofuran, which is a key intermediate, includes the reaction of 2-hydroxy-4-methoxybenzaldehyde with chloroacetic acid, followed by cyclization in acetic anhydride and demethylation with sodium 1-dodecanethiolate . The sulfonamide group is then introduced through standard sulfonamide synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1-benzofuran-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
6-hydroxy-1-benzofuran-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as an anti-tumor and anti-viral agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-hydroxy-1-benzofuran-2-sulfonamide involves its interaction with various molecular targets and pathways. The hydroxyl group at the C-6 position is essential for its biological activity, allowing it to form hydrogen bonds with target proteins. The sulfonamide group enhances its solubility and facilitates its interaction with enzymes and receptors. The compound’s effects are mediated through the inhibition of specific enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxybenzofuran: Lacks the sulfonamide group but shares the benzofuran core structure.
6-Methoxybenzofuran: Contains a methoxy group instead of a hydroxyl group.
Benzofuran-2-sulfonamide: Lacks the hydroxyl group at the C-6 position.
Uniqueness
6-hydroxy-1-benzofuran-2-sulfonamide is unique due to the presence of both the hydroxyl and sulfonamide groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C8H7NO4S |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
6-hydroxy-1-benzofuran-2-sulfonamide |
InChI |
InChI=1S/C8H7NO4S/c9-14(11,12)8-3-5-1-2-6(10)4-7(5)13-8/h1-4,10H,(H2,9,11,12) |
InChI Key |
ZKAKZUJKVAMSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


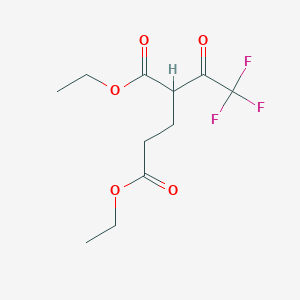
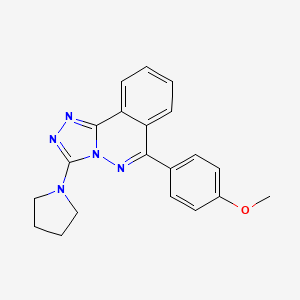
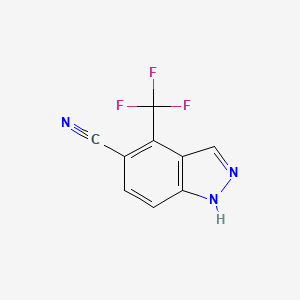
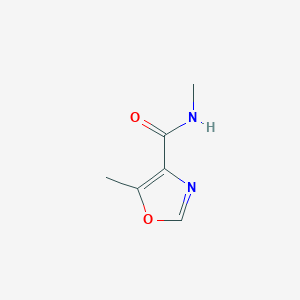
![tert-butyl N-[1-amino-3-(oxan-3-yl)propan-2-yl]-N-methylcarbamate](/img/structure/B8599678.png)
